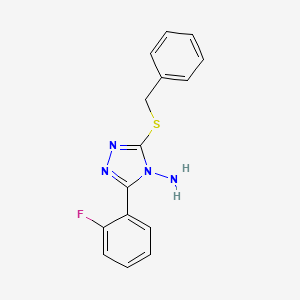![molecular formula C20H22ClN5O3S B12155390 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12155390.png)
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]: This part contains a triazole ring with an amino group and an ethoxyphenyl substituent.
N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Here, we have an acetamide group attached to a chloro-substituted phenyl ring.
In simpler terms, this compound combines a triazole moiety with a phenylacetamide group. Triazoles are known for their diverse biological activities, making this compound intriguing for further investigation.
Vorbereitungsmethoden
The synthetic route to this compound involves several steps:
Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.
Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).
Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.
Acetylation: Finally, acetylate the amino group to form the acetamide.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).
Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.
Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.
Agrochemicals: Explore its use as a pesticide or herbicide.
Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).
Wirkmechanismus
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H22ClN5O3S |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
XQUOCUGMWDZGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12155309.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B12155324.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide](/img/structure/B12155326.png)
![4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12155327.png)
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B12155346.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12155354.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155362.png)
![7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12155363.png)
![N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide](/img/structure/B12155366.png)

![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide](/img/structure/B12155380.png)


